What is the chemical structure of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
What is the chemical structure of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
An In-Depth Technical Guide to Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2] Its unique electronic properties and synthetic accessibility have made it a focal point for the development of novel therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of a specific, valuable derivative: Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate. We will delve into its structural properties, provide a detailed and mechanistically-grounded synthesis protocol, outline methods for its characterization, and discuss its strategic importance as a versatile intermediate in drug discovery, particularly in the development of next-generation antitubercular agents.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The fusion of an imidazole ring with a pyridine ring creates the imidazo[1,2-a]pyridine bicyclic system, a nitrogen-bridged heterocycle with significant chemical and biological importance.[3] This scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in several successful drugs, including Zolpidem and Alpidem, which are widely prescribed for insomnia and anxiety, respectively.[2][4][3]
The broad utility of this scaffold stems from its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets. Research has demonstrated that derivatives of this core exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antifungal, and potent antibacterial properties.[5][6] The exponential growth in publications related to this scaffold underscores its enduring relevance in modern drug discovery.[1]
Physicochemical and Structural Properties
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a specific analogue that combines the core imidazo[1,2-a]pyridine structure with a methyl substituent at the 7-position and an ethyl carboxylate group at the 3-position. These substitutions are not arbitrary; the C3-ester provides a crucial chemical handle for further molecular elaboration, while the C7-methyl group can influence solubility, metabolic stability, and target engagement.
Caption: Chemical structure of Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate | [7] |
| CAS Number | 1397228-36-2 | [8] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [8] |
| Molecular Weight | 204.23 g/mol | [9] |
| Appearance | Solid (predicted) | - |
| SMILES | CCOC(=O)c1cn2cc(C)ccc2n1 | - |
Synthesis and Mechanistic Insights
The construction of the imidazo[1,2-a]pyridine core is most classically achieved via a cyclocondensation reaction. The synthesis of the title compound is a straightforward and efficient process, leveraging readily available starting materials.
Rationale for Synthetic Strategy
The chosen method is a variation of the Tchichibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. This approach is robust, high-yielding, and allows for modular installation of substituents on both the pyridine and imidazole rings. For the target molecule, 2-amino-4-methylpyridine serves as the nitrogen-rich pyridine precursor, and ethyl 2-chloroacetoacetate provides the three-carbon unit required to form the imidazole ring, complete with the desired C3-ester functionality.[10][11]
Detailed Experimental Protocol
Objective: To synthesize Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.
Materials:
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2-Amino-4-methylpyridine (1.0 eq)
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Ethyl 2-chloroacetoacetate (1.1 eq)
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Ethanol (or DME), anhydrous (approx. 0.2 M)
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-methylpyridine (1.0 eq) and anhydrous ethanol.
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Stir the mixture until the solid is fully dissolved.
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Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Workflow Visualization
Caption: Synthetic workflow for Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.
Structural Elucidation and Characterization
Confirmation of the product's identity and purity is achieved using standard spectroscopic techniques.
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¹H NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons on the fused ring system, a singlet for the C7-methyl group, and the classic quartet and triplet for the ethyl ester group. The proton at the C2 position typically appears as a downfield singlet.
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¹³C NMR Spectroscopy: The spectrum will display distinct signals for each of the 11 carbon atoms. Key signals include the carbonyl carbon of the ester (around 160-165 ppm), the aromatic/heterocyclic carbons, and the aliphatic carbons of the methyl and ethyl groups.
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Infrared (IR) Spectroscopy: A prominent and strong absorption band between 1700-1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a strong signal corresponding to the protonated molecule [M+H]⁺ at m/z 205.23.
Applications in Drug Discovery and Development
While Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate may not be an end-drug itself, it serves as a high-value platform molecule for the generation of compound libraries. Its primary utility lies in its C3-ester, which is a versatile precursor for a wide array of functional groups.
A key application is in the field of antituberculosis research. Studies have identified imidazo[1,2-a]pyridine-3-carboxamides as exceptionally potent inhibitors of Mycobacterium tuberculosis (Mtb), including multi-drug and extensively drug-resistant strains.[2][10] The synthesis of these potent carboxamides begins with the corresponding ethyl ester, such as the title compound.[10] The ester is first saponified (hydrolyzed) to the corresponding carboxylic acid, which is then coupled with a diverse panel of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[10] This strategy was successfully employed to optimize an initial, weakly active ester into highly potent amide-based anti-TB agents.[10]
Caption: Derivatization pathway from the platform molecule to a bioactive library.
Conclusion
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a synthetically accessible and strategically important heterocyclic compound. Grounded in the privileged imidazo[1,2-a]pyridine scaffold, it represents more than just a chemical entity; it is a gateway to novel chemical diversity. Its robust synthesis and the versatility of its C3-ester handle make it an invaluable tool for researchers and drug development professionals, particularly for generating libraries aimed at discovering new therapeutics for challenging diseases like tuberculosis.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) - ResearchGate.
- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC.
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC.
- Ethyl 7-Methyl-2-Phenylimidazo[1,2-A]Pyridine-3-Carboxylate| Products Supplier - Clinivex.
- Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate.
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI.
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC.
- 1397228-36-2 | Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate - AiFChem.
- (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides - ResearchGate.
- Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
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